AG-024322

Description

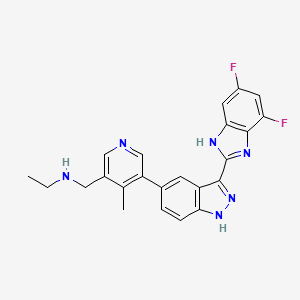

CDK1/2/4 Inhibitor this compound is a cyclin-dependent kinase (CDK) inhibitor with antineoplastic activity. This compound selectively inhibits cyclin-dependent kinases (particularly CDK1,2 and 4), enzymes that regulate cell cycle progression. Inhibition of CDK may result in cell cycle arrest, induction of apoptosis, and inhibition of DNA replication and tumor cell proliferation.

Structure

3D Structure

Properties

IUPAC Name |

N-[[5-[3-(4,6-difluoro-1H-benzimidazol-2-yl)-1H-indazol-5-yl]-4-methylpyridin-3-yl]methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N6/c1-3-26-9-14-10-27-11-17(12(14)2)13-4-5-19-16(6-13)21(31-30-19)23-28-20-8-15(24)7-18(25)22(20)29-23/h4-8,10-11,26H,3,9H2,1-2H3,(H,28,29)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKASOQEXYKAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CN=CC(=C1C)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=C(C=C5F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837364-57-5 | |

| Record name | AG-24322 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0837364575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AG-24322 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AG-24322 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/926F8X7TNO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AG-024322: A Technical Guide to its Mechanism of Action as a Pan-CDK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-024322 is a potent, ATP-competitive, multi-targeted cyclin-dependent kinase (CDK) inhibitor with significant antineoplastic activity. By targeting the core machinery of the cell cycle—specifically CDK1, CDK2, and CDK4—this compound induces cell cycle arrest, apoptosis, and a subsequent reduction in tumor proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways involved.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

This compound functions as a pan-CDK inhibitor, demonstrating potent inhibitory activity against CDK1, CDK2, and CDK4.[1] These kinases are pivotal regulators of cell cycle progression. The binding of this compound to the ATP-binding pocket of these CDKs prevents the phosphorylation of their key substrates, leading to the disruption of the cell cycle and the induction of programmed cell death.

Impact on Cell Cycle Progression

The inhibition of CDK4, in complex with cyclin D, prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby repressing the transcription of genes required for the G1 to S phase transition. The subsequent inhibition of CDK2, in complex with cyclin E and cyclin A, reinforces this G1/S checkpoint and further prevents entry into the S phase. Finally, inhibition of CDK1, the engine of mitosis, blocks the G2/M transition, preventing cell division. This multi-pronged inhibition leads to a profound cell cycle arrest.

Induction of Apoptosis

The disruption of the cell cycle and the inhibition of critical survival signals by this compound ultimately trigger apoptosis. While the precise apoptotic pathways activated by this compound have not been fully elucidated in dedicated public-domain studies, CDK inhibition is known to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors, leading to the activation of the caspase cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency of this compound

| Target | Parameter | Value | Cell Line |

| CDK1, CDK2, CDK4 | Ki | 1-3 nM | N/A (Biochemical Assay) |

| Cellular Growth | IC50 | 120 nM | HCT-116 |

Table 2: In Vivo Antitumor Efficacy of this compound in Human Tumor Xenograft Models

| Tumor Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |

| Various Origins (8 of 9 models) | 20 | 32% - 86.4% |

| MV522 | 20 (MTD) | 65% |

| MV522 | 10 (1/2 MTD) | 52% |

| MV522 | 5 (1/4 MTD) | Slight Activity |

Table 3: Preclinical Toxicology of this compound in Cynomolgus Monkeys (5-day IV infusion)

| Dose (mg/kg) | Observation |

| 2 | No-adverse-effect level (NOAEL) |

| ≥ 6 | Pancytic bone marrow hypocellularity, lymphoid depletion, vascular injury at injection site |

| 10 | Renal tubular degeneration |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and typical experimental workflows used to characterize its mechanism of action.

References

AG-024322: An In-Depth Technical Guide on its Cyclin-Dependent Kinase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AG-024322 is a potent, ATP-competitive small molecule inhibitor that demonstrates significant activity against key cell cycle regulators, specifically Cyclin-Dependent Kinase 1 (CDK1), CDK2, and CDK4.[1][2] With inhibitory constants (Ki) in the low nanomolar range, this compound has been shown to induce cell cycle arrest and apoptosis, positioning it as a compound of interest in antineoplastic research.[1][2][3] This document provides a comprehensive overview of the CDK1/2/4 inhibition profile of this compound, including quantitative inhibitory data, detailed experimental methodologies for kinase activity assessment, and visual representations of its mechanism of action and experimental workflows.

Quantitative Inhibition Profile

The inhibitory potency of this compound against CDK1, CDK2, and CDK4 has been determined through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.

| Target Kinase | Inhibition Constant (Kᵢ) | IC₅₀ (Biochemical Assay) | IC₅₀ (Cellular Assay) | Cell Line |

| CDK1 | 1-3 nM[1][2] | 0.1-0.3 µM | Not Specified | Not Specified |

| CDK2 | 1-3 nM[1][2] | 0.1-0.3 µM | Not Specified | Not Specified |

| CDK4 | 1-3 nM[1][2] | 0.1-0.3 µM | 120 nM[1] | HCT-116 |

Mechanism of Action: Targeting the Cell Cycle Engine

This compound functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the CDK enzymes, preventing the phosphorylation of their target substrates.[1][2] This inhibition disrupts the normal progression of the cell cycle, which is tightly regulated by the sequential activation of different CDK-cyclin complexes.

-

CDK4/cyclin D: Active in the early G1 phase, this complex phosphorylates the retinoblastoma protein (Rb), initiating the G1/S transition.

-

CDK2/cyclin E: This complex is crucial for the progression from the G1 to the S phase of the cell cycle.

-

CDK2/cyclin A: Active during the S phase, this complex is involved in DNA replication.

-

CDK1/cyclin B: This complex, also known as the M-phase promoting factor (MPF), drives the cell into mitosis.

By inhibiting CDK1, CDK2, and CDK4, this compound effectively creates roadblocks at multiple critical checkpoints of the cell cycle, leading to cell cycle arrest and, subsequently, apoptosis.[3]

References

AG-024322: A Technical Guide to its ATP-Competitive Inhibition of Cyclin-Dependent Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AG-024322, a potent, ATP-competitive, small-molecule inhibitor of cyclin-dependent kinases (CDKs). This compound has demonstrated significant anti-proliferative activity in a range of preclinical models, establishing it as a valuable tool for cancer research and a noteworthy candidate in the landscape of CDK inhibitors. This document details its mechanism of action, quantitative inhibitory activity, and the experimental methodologies used in its characterization.

Core Mechanism of Action: ATP-Competitive Binding

This compound functions as a pan-CDK inhibitor, primarily targeting the cell cycle kinases CDK1, CDK2, and CDK4. Its mechanism of action is centered on its ability to compete with adenosine triphosphate (ATP) for binding to the catalytic cleft of these kinases. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma (Rb) protein, which are critical for cell cycle progression. This inhibition leads to cell cycle arrest at multiple phases, ultimately inducing apoptosis in cancer cells. The potent and selective nature of this compound's inhibition underscores its design as a multi-targeted agent against the deregulated CDK activity characteristic of many human cancers.

Quantitative Inhibitory and Anti-proliferative Activity

The following tables summarize the key quantitative data reported for this compound, showcasing its potent inhibitory activity against target kinases and its efficacy in cellular and in vivo models.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | Inhibition Constant (Ki) |

| CDK1 | 1-3 nM |

| CDK2 | 1-3 nM |

| CDK4 | 1-3 nM |

Table 2: Cellular Anti-proliferative Activity

| Cell Line | Assay Type | Parameter | Value |

| HCT-116 (Human Colon Carcinoma) | Growth Inhibition | IC50 | 120 nM |

| Human PBMCs | ATP content (Viability) | TC50 | 1.4 µM |

| Multiple Human Tumor Cell Lines | Antiproliferative Activity | IC50 | 30 - 200 nM |

Table 3: In Vivo Anti-tumor Efficacy

| Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| Human Tumor Xenografts (various origins) | 20 mg/kg | 32% - 86.4% | |

| MV522 Tumor Model | 20 mg/kg (MTD) | 65% | |

| MV522 Tumor Model | 1/2 MTD | 52% |

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental logic, the following diagrams have been generated using the DOT language.

Caption: this compound inhibits multiple CDKs, blocking cell cycle progression.

Caption: Workflow for in vitro characterization of this compound.

Experimental Protocols

While the precise, detailed protocols from the original preclinical studies of this compound are not publicly available, the following sections describe the standard and likely methodologies employed for the key experiments.

In Vitro Kinase Inhibition Assay (Determination of Ki)

This assay is designed to quantify the inhibitory potency of this compound against its target CDK enzymes.

1. Reagents and Materials:

-

Enzymes: Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, CDK2/Cyclin A, and CDK4/Cyclin D1.

-

Substrates: Histone H1 for CDK1 and CDK2; Retinoblastoma protein (Rb) fragment for CDK4.

-

ATP: [γ-33P]ATP or an ATP analog for non-radioactive detection methods.

-

Inhibitor: this compound serially diluted in DMSO.

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA.

-

Detection System: Phosphorimager for radioactive assays or a luminescence/fluorescence plate reader for non-radioactive assays.

2. Procedure:

-

Prepare a reaction mixture containing the specific CDK/cyclin complex and its corresponding substrate in the assay buffer.

-

Add serial dilutions of this compound to the reaction mixture and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-33P]ATP).

-

Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Spot the reaction mixture onto a phosphocellulose filter mat.

-

Wash the filter mat extensively to remove unincorporated [γ-33P]ATP.

-

Quantify the incorporated radioactivity on the filter mat using a phosphorimager.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Cellular Proliferation Assay (Determination of IC50)

This assay measures the effect of this compound on the proliferation of cancer cell lines.

1. Reagents and Materials:

-

Cell Line: HCT-116 human colon carcinoma cells.

-

Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum and antibiotics.

-

Inhibitor: this compound serially diluted in DMSO.

-

Assay Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar viability reagent (e.g., CellTiter-Glo).

-

Solubilization Solution: DMSO or a detergent-based solution to dissolve formazan crystals.

2. Procedure:

-

Harvest HCT-116 cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Human Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

1. Materials and Methods:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).

-

Cell Line: MV522 human lung carcinoma cells or other suitable tumor cell lines.

-

Inhibitor Formulation: this compound formulated in a suitable vehicle for intravenous or oral administration.

-

Calipers: For measuring tumor dimensions.

2. Procedure:

-

Subcutaneously implant a suspension of tumor cells (e.g., 5 x 106 MV522 cells) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Administer this compound at the predetermined dose (e.g., 20 mg/kg) and schedule (e.g., daily for 5 days). The control group receives the vehicle alone.

-

Measure the tumor dimensions with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: (length x width2) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group at the end of the study / mean tumor volume of the control group at the end of the study)] x 100.

This guide provides a comprehensive overview of the technical aspects of this compound, offering valuable insights for researchers and professionals in the field of oncology drug development. The provided data and methodologies can serve as a foundation for further investigation and understanding of this potent CDK inhibitor.

An In-depth Technical Guide to AG-024322 (CAS Number 837364-57-5): A Pan-Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-024322 is a potent, ATP-competitive, multi-targeted inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK1, CDK2, and CDK4.[1][2] Developed as a potential antineoplastic agent, this compound demonstrated broad-spectrum anti-proliferative activity in preclinical models through the induction of cell cycle arrest and apoptosis.[1][3] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and toxicological profile. Detailed summaries of experimental methodologies are provided to support further research and understanding of this compound.

Introduction

The cell division cycle is a fundamental process in eukaryotic organisms, and its dysregulation is a hallmark of cancer.[3] Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their regulatory cyclin partners, orchestrate the progression through the different phases of the cell cycle.[4] Given their central role in cell proliferation, CDKs have been a major focus of targeted cancer therapy.

This compound emerged as a "pan-CDK" inhibitor, targeting multiple members of the CDK family involved in cell cycle regulation.[1] This multi-targeted approach was hypothesized to provide a robust anti-tumor effect across a range of cancer types. Preclinical studies demonstrated that this compound effectively inhibits the phosphorylation of CDK substrates, leading to cell cycle arrest and induction of apoptosis in cancer cell lines and in vivo tumor models.[1]

This document serves as a detailed technical resource, consolidating the publicly available data on this compound to facilitate a deeper understanding of its biological and pharmacological properties.

Mechanism of Action

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of CDK1, CDK2, and CDK4, thereby inhibiting their kinase activity.[2] This inhibition disrupts the normal progression of the cell cycle.

-

Inhibition of CDK4/Cyclin D: In the G1 phase, CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (pRb). This phosphorylation releases the E2F transcription factor, which then activates the transcription of genes required for S phase entry. By inhibiting CDK4, this compound prevents pRb phosphorylation, maintaining it in its active, E2F-bound state and thus arresting the cell cycle in G1.

-

Inhibition of CDK2/Cyclin E and CDK2/Cyclin A: CDK2, in conjunction with cyclin E and then cyclin A, is crucial for the G1/S transition and S phase progression. Inhibition of CDK2 by this compound further enforces the G1 arrest and prevents DNA replication.

-

Inhibition of CDK1/Cyclin B: The CDK1/cyclin B complex is essential for the G2/M transition and entry into mitosis. Inhibition of CDK1 by this compound leads to a G2/M arrest.

The combined inhibition of these key cell cycle kinases ultimately leads to a halt in cell proliferation and, in many cancer cells, the induction of programmed cell death (apoptosis).[1][3]

Signaling Pathway Diagram

Data Presentation

In Vitro Activity

| Parameter | Target | Value | Cell Line / System | Reference |

| Ki | CDK1, CDK2, CDK4 | 1-3 nM | Biochemical Assay | [2] |

| IC50 | Cell Growth | 120 nM | HCT-116 | [2] |

| TC50 | Cell Viability | 1.4 µM | Human PBMCs | [2] |

In Vivo Efficacy

| Tumor Model | Treatment | TGI (%) | Reference |

| Multiple Human Tumor Xenografts | 20 mg/kg | 32 - 86.4 | [1][2] |

| MV522 | 20 mg/kg (MTD) | 65 | [1][2] |

| MV522 | 10 mg/kg (1/2 MTD) | 52 | [1][2] |

| MV522 | 5 mg/kg (1/4 MTD) | Slight Activity | [1][2] |

TGI: Tumor Growth Inhibition; MTD: Maximum Tolerated Dose

Preclinical Toxicology

| Species | Dosing | NOAEL | Key Findings | Reference |

| Cynomolgus Monkey | 2, 6, 10 mg/kg (IV infusion, 5 days) | 2 mg/kg | At ≥6 mg/kg: pancytic bone marrow hypocellularity, lymphoid depletion, vascular injury at injection site. At 10 mg/kg: renal tubular degeneration. | [5] |

Pharmacokinetics

| Species | Dose | Route | AUC(0-24.5) | t1/2 | Reference |

| Cynomolgus Monkey | 2 mg/kg | IV infusion | 2.11 µg·h/mL | 6.69 - 8.87 h | [5] |

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical characterization of this compound. Specific parameters for this compound studies are included where available.

CDK Inhibition Kinase Assay

Objective: To determine the inhibitory activity of this compound against CDK1, CDK2, and CDK4.

General Protocol (based on radioactive filter binding assay):

-

Reaction Mixture Preparation: A reaction buffer containing HEPES, MgCl₂, MnCl₂, Na-orthovanadate, and DTT is prepared.

-

Enzyme and Substrate: Recombinant human CDK/cyclin complexes (e.g., CDK1/Cyclin B, CDK2/Cyclin A, CDK4/Cyclin D) and a suitable substrate (e.g., Histone H1 or a specific peptide substrate like a fragment of Rb) are added to the reaction mixture.[6][7]

-

Inhibitor Addition: this compound is serially diluted and added to the reaction wells.

-

Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination and Detection: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose filter membrane. The membrane is washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ or Ki values are determined by non-linear regression analysis.

Cell-Based Assays

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

General Protocol:

-

Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified duration (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and the IC₅₀ value is determined.

Objective: To determine the effect of this compound on cell cycle distribution.

General Protocol:

-

Cell Treatment: Cells are treated with this compound for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold ethanol (e.g., 70%).

-

Staining: Fixed cells are washed and stained with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase A to eliminate RNA staining.

-

Flow Cytometry: The DNA content of individual cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Objective: To detect and quantify apoptosis induced by this compound.

General Protocol:

-

Cell Treatment: Cells are treated with this compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and a viability dye like propidium iodide (PI) are added.

-

Incubation: Cells are incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: Cells are categorized into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

General Protocol:

-

Cell Culture and Implantation: Human cancer cells (e.g., HCT-116, MV522) are cultured, harvested, and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into control and treatment groups. This compound is administered intravenously at various doses (e.g., 5, 10, 20 mg/kg) for a specified schedule (e.g., daily for 5 days).

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated. Tumors may be excised for further analysis.

Experimental Workflow Diagram

Pharmacodynamic Biomarker Analysis

Objective: To confirm the on-target activity of this compound in vivo.

General Protocol:

-

Tumor Collection and Processing: Tumors from treated and control animals are excised and either snap-frozen for lysate preparation or fixed in formalin and embedded in paraffin.

-

Western Blot: Tumor lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Rb (e.g., at Ser795) and total Rb.

-

Immunohistochemistry (IHC): Paraffin-embedded tumor sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with a primary antibody against phospho-Rb, followed by a secondary antibody and a detection system.

-

Analysis: The levels of phosphorylated Rb are compared between treated and control groups.

General Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are prepared as for pRb IHC.

-

Staining: Sections are incubated with an anti-Ki67 antibody, a marker of cell proliferation.

-

Visualization and Quantification: The staining is visualized, and the percentage of Ki67-positive cells is determined by manual counting or image analysis software.

General Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are prepared.

-

Staining: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed to detect DNA fragmentation, a hallmark of apoptosis.

-

Analysis: The number of TUNEL-positive (apoptotic) cells is quantified.

Metabolism

In vitro studies using human liver microsomes and hepatocytes have shown that the major metabolic pathways for this compound are glucuronidation and oxidation.[3] The UDP-glucuronosyltransferase isoform UGT1A1 was identified as the predominant enzyme responsible for glucuronidation, while cytochrome P450 3A (CYP3A) was the primary enzyme mediating oxidation.[3] The in vitro data suggested that glucuronidation is the more significant clearance pathway compared to oxidation.[3]

Clinical Development

A Phase I clinical trial (NCT00147485) was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of intravenously administered this compound in patients with advanced solid tumors and non-Hodgkin's lymphoma.[6][8] The study was prematurely discontinued in 2007. The stated reason for discontinuation was the inability of the compound to adequately differentiate from other treatment options based on clinical endpoints and the necessary product profile, and not due to safety concerns.[6]

Conclusion

This compound is a potent pan-CDK inhibitor that demonstrated significant anti-tumor activity in a range of preclinical models. Its mechanism of action, through the inhibition of key cell cycle kinases, leads to cell cycle arrest and apoptosis. While the compound showed promise in early development, it did not proceed through clinical trials due to a lack of differentiation from other therapeutic options. The data and methodologies summarized in this technical guide provide a valuable resource for researchers in the field of cell cycle biology and cancer drug development, offering insights into the preclinical evaluation of multi-targeted kinase inhibitors.

References

- 1. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Considerations for Whole-Slide Analysis of Murine Xenografts Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. reactionbiology.com [reactionbiology.com]

- 6. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 7. HTScan® CDK1/CycB Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 8. Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

AG-024322: A Technical Guide to a Pan-Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-024322 is a potent, ATP-competitive, small molecule inhibitor targeting key cyclin-dependent kinases (CDKs) that are fundamental to the regulation of the cell division cycle. Developed by Pfizer, this pan-CDK inhibitor demonstrates significant activity against CDK1, CDK2, and CDK4, enzymes often deregulated in various forms of cancer. Inhibition of these kinases leads to cell cycle arrest and the induction of apoptosis in cancer cells, highlighting its potential as an antineoplastic agent. This document provides a comprehensive technical overview of this compound, including its inhibitory activity, the experimental protocols for kinase assessment, and its mechanism of action within cellular signaling pathways.

Quantitative Data on Inhibitory Activity

This compound exhibits potent inhibitory action against key cell cycle kinases and broad-spectrum anti-proliferative activity against various human tumor cell lines.

Enzymatic Inhibition (Ki Values)

This compound demonstrates potent, direct inhibition of CDK1, CDK2, and CDK4, with reported Ki values in the low nanomolar range.

| Target Kinase | Reported Ki Value (nM) |

| CDK1 | 1 - 3 |

| CDK2 | 1 - 3 |

| CDK4 | 1 - 3 |

| Data sourced from MedChemExpress. |

Cellular Anti-proliferative Activity (IC50 Values)

The compound shows potent anti-proliferative effects across multiple human tumor cell lines.

| Cell Line | Cancer Type | Reported IC50 Value (nM) |

| HCT-116 | Colon Cancer | 120 |

| Multiple Human Tumor Cell Lines | Various | 30 - 200 |

| Data sourced from MedChemExpress and an American Association for Cancer Research abstract. |

Mechanism of Action: Cell Cycle Regulation

This compound functions as an ATP-competitive inhibitor of CDKs, blocking the phosphorylation of key substrates required for cell cycle progression. A primary target of the CDK4/6-cyclin D and CDK2-cyclin E complexes is the Retinoblastoma (Rb) tumor suppressor protein. By preventing the hyperphosphorylation of Rb, this compound keeps Rb in its active, hypophosphorylated state. In this state, Rb remains bound to the E2F family of transcription factors, preventing the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. This blockade ultimately leads to G1 cell cycle arrest and can subsequently induce apoptosis. The inhibition of CDK1-cyclin B disrupts the G2/M transition, further contributing to the anti-proliferative effects of the compound.

Signaling Pathway Diagram

The following diagram illustrates the points of inhibition of this compound within the cell cycle signaling pathway.

Caption: this compound inhibits CDK1, CDK2, and CDK4/6, blocking Rb phosphorylation and cell cycle progression.

Experimental Protocols

The determination of Ki and IC50 values for kinase inhibitors like this compound involves various biochemical and cellular assays. Below are detailed methodologies representative of those used to characterize such compounds.

Biochemical Kinase Inhibition Assay (Determination of Ki)

This protocol outlines a generic method for determining the inhibitory constant (Ki) of a compound against a purified kinase using a luminescence-based assay that measures ATP consumption.

a. Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during an enzymatic reaction. The kinase reaction is terminated, and remaining ATP is depleted. Then, the ADP is converted to ATP, and a luciferase/luciferin reaction generates a light signal that is proportional to the ADP produced and thus to the kinase activity.

b. Materials:

-

Purified, active recombinant human CDK1/Cyclin B, CDK2/Cyclin E, or CDK4/Cyclin D1

-

Appropriate substrate (e.g., Rb protein fragment or a specific peptide)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP solution

-

This compound (or test inhibitor) serially diluted in DMSO

-

384-well opaque plates

c. Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to achieve the final desired concentrations.

-

Reaction Setup:

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the kinase-cyclin complex solution (e.g., 4 ng of CDK2/Cyclin E1).

-

To initiate the reaction, add 2 µL of a substrate/ATP mixture.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation, which relates the Ki to the IC50 value, the concentration of ATP, and the Michaelis-Menten constant (Km) of the kinase for ATP.

Cellular Anti-proliferative Assay (Determination of IC50)

This protocol describes a method to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

a. Principle: A cell viability assay, such as the crystal violet assay, is used to quantify the number of viable cells remaining after treatment with the inhibitor. The absorbance of the stained cells is proportional to the cell number.

b. Materials:

-

Human cancer cell line (e.g., HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

96-well cell culture plates

-

Crystal Violet solution (0.5% in 25% methanol)

-

Sorensen's buffer (0.1 M sodium citrate, pH 4.2, in 50% ethanol)

c. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the wells. Include wells with vehicle (DMSO) as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Cell Staining:

-

Carefully remove the medium.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.

-

Wash the wells with PBS.

-

Stain the cells with Crystal Violet solution for 20 minutes.

-

Wash the wells extensively with water to remove excess stain and allow the plate to dry.

-

-

Dye Solubilization: Add Sorensen's buffer to each well to solubilize the stain.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram provides a logical workflow for a typical kinase inhibitor screening and characterization process.

Caption: Workflow for determining the biochemical and cellular activity of a kinase inhibitor.

AG-024322 in vitro kinase assay

An In-Depth Technical Guide to AG-024322 In Vitro Kinase Assays

Introduction

This compound is a potent, ATP-competitive, and cell-permeable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1] It exhibits broad-spectrum activity, primarily targeting CDKs involved in cell cycle regulation, such as CDK1, CDK2, and CDK4.[1][2][3] This activity leads to cell cycle arrest and the induction of apoptosis, making this compound a subject of interest in oncology research.[1][2] This guide provides a comprehensive overview of its mechanism, inhibitory activity, and the methodologies used for its characterization in vitro.

Mechanism of Action

This compound functions as a pan-CDK inhibitor by competing with ATP for the binding site on the kinase.[1] By occupying this site, it prevents the phosphorylation of key substrates that are essential for cell cycle progression. The primary targets—CDK1, CDK2, and CDK4—are crucial regulators of the G1/S and G2/M phases of the cell cycle.[4] Inhibition of these kinases disrupts the normal cell cycle, leading to arrest and subsequent apoptosis in cancer cells.[2]

Quantitative Inhibitory Activity

The potency of this compound has been quantified against several key cell cycle kinases. The data below summarizes its inhibitory constants (Ki) from enzymatic assays and its half-maximal inhibitory concentration (IC50) in a cellular context.

| Target Kinase | Inhibition Constant (Kᵢ) | Cellular IC₅₀ (HCT-116 cells) |

| CDK1 | 1-3 nM | - |

| CDK2 | 1-3 nM | - |

| CDK4 | 1-3 nM | - |

| Cellular Assay | - | 120 nM |

| Data sourced from MedChemExpress.[1] |

CDK Signaling Pathway and this compound Inhibition

The diagram below illustrates the central role of CDKs in driving the cell cycle and the points of inhibition by this compound. In the G1 phase, mitogenic signals activate Cyclin D-CDK4/6 complexes, which phosphorylate the retinoblastoma protein (Rb). This releases the E2F transcription factor, promoting the expression of genes required for S phase, including Cyclin E. The subsequent formation of Cyclin E-CDK2 complexes further phosphorylates Rb, reinforcing the commitment to DNA replication. As the cell progresses, Cyclin A-CDK2 and Cyclin A/B-CDK1 complexes regulate the S and G2/M phases, respectively. This compound exerts its anti-proliferative effects by inhibiting CDK1, CDK2, and CDK4.

Caption: CDK-mediated cell cycle progression and points of inhibition by this compound.

Experimental Protocol: In Vitro Kinase Assay

This section details a representative protocol for determining the inhibitory activity of this compound against a specific CDK/cyclin complex. This protocol is a synthesis of common methodologies.[5][6][7][8] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is described here as it provides a non-radioactive, high-throughput method for measuring kinase activity.

I. Materials and Reagents

-

Kinase: Recombinant human CDK/cyclin complex (e.g., CDK2/Cyclin A).

-

Substrate: A suitable peptide substrate for the kinase (e.g., a derivative of Histone H1).

-

Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM), followed by serial dilutions.

-

ATP: High-purity ATP solution.

-

Kinase Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA. A sample composition: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT.

-

Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

-

Plates: White, opaque, 384-well microplates suitable for luminescence measurements.

II. Experimental Procedure

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration of 1% or less to avoid solvent effects. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

-

Prepare the kinase/substrate master mix by diluting the recombinant kinase and peptide substrate in kinase buffer to the desired final concentrations.

-

-

Kinase Reaction:

-

Add 5 µL of the appropriate this compound dilution or control solution to the wells of the 384-well plate.

-

Add 10 µL of the kinase/substrate master mix to each well.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase.

-

Incubate the reaction at 30°C for 60-90 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Signal Detection (ADP-Glo™ Assay):

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40-50 minutes.

-

Convert the generated ADP to ATP and measure light output by adding 50 µL of Kinase Detection Reagent to each well.

-

Incubate for another 30-60 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence of each well using a plate-reading luminometer.

-

III. Data Analysis

-

Subtract the "no enzyme" background signal from all other measurements.

-

Normalize the data by expressing the remaining kinase activity in each well as a percentage of the "no inhibitor" control.

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vitro Kinase Assay Workflow

The following diagram outlines the logical flow of the experimental protocol described above.

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. Ag-24322 | C23H20F2N6 | CID 135413565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. njms.rutgers.edu [njms.rutgers.edu]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro kinase assay [protocols.io]

- 8. researchgate.net [researchgate.net]

AG-024322: An In-Depth Technical Guide on its Effect on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-024322 is a potent, multi-targeted small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity across a broad spectrum of human tumor cell lines.[1] As a pan-CDK inhibitor, it primarily targets CDK1, CDK2, and CDK4, key regulators of cell cycle progression.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the effects of this compound on cell cycle progression, including its mechanism of action, detailed experimental protocols for its characterization, and a summary of its inhibitory activities.

Data Presentation

Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against key cell cycle CDKs and demonstrates broad-spectrum anti-proliferative effects in various cancer cell lines.

| Target | Inhibition Constant (Ki) |

| CDK1 | 1-3 nM[1] |

| CDK2 | 1-3 nM[1] |

| CDK4 | 1-3 nM[1] |

Table 1: Kinase inhibitory activity of this compound.

| Cell Line | IC50 (Antiproliferative Activity) |

| Multiple Human Tumor Cell Lines | 30 - 200 nM[1] |

| HCT-116 | 120 nM[1] |

Table 2: Antiproliferative activity of this compound in various cancer cell lines.

Effect of this compound on Cell Cycle Distribution

| Treatment | Concentration | Time (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle (DMSO) | - | 24 | 45% | 35% | 20% |

| This compound | 50 nM | 24 | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| This compound | 100 nM | 24 | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| This compound | 200 nM | 24 | [Data Not Available] | [Data Not Available] | [Data Not Available] |

Table 3: Representative table for cell cycle distribution analysis of a cancer cell line treated with this compound. Specific quantitative data for this compound is not publicly available.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of a cancer cell line using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line (e.g., HCT-116)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 50 nM, 100 nM, 200 nM) and a vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48 hours).

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add Trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Centrifuge the cells and discard the supernatant.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence).

-

Western Blot Analysis of Retinoblastoma (Rb) Protein Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of the Retinoblastoma (Rb) protein, a key substrate of CDKs, in response to this compound treatment.

Materials:

-

Cancer cell line

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-Rb (e.g., Ser780, Ser807/811)

-

Anti-total Rb

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed and treat cells with this compound as described in the flow cytometry protocol.

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Rb and a loading control to normalize the data.

Mandatory Visualization

Signaling Pathway of this compound Action

Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.

Experimental Workflow for Evaluating this compound

Figure 2: Experimental workflow for characterizing the effect of this compound on cell cycle progression.

Conclusion

This compound is a potent inhibitor of CDK1, CDK2, and CDK4, leading to cell cycle arrest and inhibition of cancer cell proliferation. Its mechanism of action involves the direct inhibition of these key cell cycle regulators, thereby preventing the phosphorylation of crucial substrates like the Retinoblastoma protein. While the qualitative effects of this compound on the cell cycle are established, further studies are needed to provide detailed quantitative data on its impact on cell cycle phase distribution in various cancer models. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and characterization of this and other CDK inhibitors.

References

An In-depth Technical Guide on AG-024322-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-024322 is a potent, ATP-competitive, multi-targeted inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK4 with Ki values in the nanomolar range.[1][2] By inhibiting these key regulators of the cell cycle, this compound effectively induces cell cycle arrest and triggers apoptosis, demonstrating broad-spectrum anti-proliferative activity across various human tumor cell lines.[2] This technical guide provides a comprehensive overview of the core mechanisms of this compound-induced apoptosis, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of CDK1, CDK2, and CDK4.[2] These kinases are crucial for the progression of the cell cycle. Their inhibition leads to cell cycle arrest, which, if sustained, can trigger the intrinsic apoptotic pathway. This process is characterized by the activation of a cascade of caspases, cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP), and ultimately, programmed cell death.[3][4]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy and activity of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value (nM) |

| CDK1 | Ki | 1-3[2] |

| CDK2 | Ki | 1-3[2] |

| CDK4 | Ki | 1-3[2] |

| HCT-116 cells | IC50 | 120[2] |

Table 2: In Vivo Anti-Tumor Activity of this compound

| Tumor Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |

| Human Tumor Xenografts | 20 | 32% - 86.4%[2] |

| MV522 Tumor Model | 20 | 65%[2] |

Signaling Pathways

The induction of apoptosis by this compound primarily follows the intrinsic, or mitochondrial, pathway. The inhibition of CDKs leads to cell cycle arrest, which acts as a cellular stress signal. This signal is relayed to the mitochondria, leading to the activation of the caspase cascade.

Experimental Workflows

The following diagram illustrates a general workflow for investigating the apoptotic effects of this compound in a cancer cell line.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

AG-024322: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-024322 is a potent, multi-targeted inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK4.[1] These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making this compound a compound of interest in oncology research. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, based on available preclinical data. It should be noted that a Phase I clinical trial (NCT00147485) was initiated but prematurely discontinued in 2007 due to the inability to differentiate the compound from other treatment options, not due to safety concerns.[2] As a result, publicly available human pharmacokinetic data is limited.

Pharmacokinetics

Preclinical studies, primarily in cynomolgus monkeys, have provided initial insights into the pharmacokinetic profile of this compound. The compound has been shown to have a moderate to high systemic clearance across preclinical species.[3]

Preclinical Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic data for this compound in cynomolgus monkeys following intravenous infusion.

| Parameter | Value | Species | Dosing | Source |

| No-Adverse-Effect-Level (NOAEL) | 2 mg/kg | Cynomolgus Monkey | 30-min IV infusion once daily for 5 days | [4] |

| AUC(0-24.5) at NOAEL | 2.11 µg·h/mL | Cynomolgus Monkey | 30-min IV infusion once daily for 5 days | [4] |

| Terminal Phase Half-Life (t1/2) | 6.69 to 8.87 hours | Cynomolgus Monkey | 30-min IV infusion once daily for 5 days at doses of 2, 6, and 10 mg/kg | [4] |

No sex-related differences in toxicokinetics or plasma accumulation were observed over 5 days of dosing.[4]

Metabolism

The metabolism of this compound has been investigated through in vitro studies using human liver microsomes and hepatocytes. These studies have identified two primary metabolic pathways: glucuronidation and oxidation.[3]

Metabolic Pathways

-

Glucuronidation: This is the major metabolic pathway for this compound. The primary enzyme responsible for this conjugation is UDP-glucuronosyltransferase 1A1 (UGT1A1).[3]

-

Oxidation: This is a secondary metabolic pathway mediated predominantly by the cytochrome P450 enzyme, CYP3A.[3]

In vitro kinetic studies in human liver microsomes suggest that the glucuronidation activity is approximately three times higher than that of CYP-mediated oxidation.[3]

Visualizing Metabolic Pathways

Caption: Major metabolic pathways of this compound.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and metabolism studies of this compound are not publicly available. However, based on standard methodologies in the field, the following representative protocols can be outlined.

In Vitro Metabolism in Human Liver Microsomes

This protocol describes a general procedure to assess the metabolic stability of a compound like this compound in human liver microsomes.

Objective: To determine the rate of disappearance of the parent compound and identify major metabolites.

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

UDPGA (uridine 5'-diphosphoglucuronic acid)

-

Alamethicin (a pore-forming agent to ensure access of UDPGA to UGT enzymes)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, HLM, and the NADPH regenerating system. For glucuronidation assays, also include UDPGA and alamethicin.

-

Pre-incubation: Pre-incubate the master mix at 37°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding this compound (typically dissolved in a small volume of DMSO) to the pre-warmed incubation mixture. The final concentration of the test compound and HLM protein should be optimized.

-

Incubation: Incubate the mixture at 37°C with gentle shaking.

-

Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Termination: Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to the aliquot. This will precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of this compound and the formation of metabolites using a validated LC-MS/MS method.

Enzyme Inhibition Assay (IC50 Determination) for CYP3A4 and UGT1A1

This protocol outlines a general method to determine the inhibitory potential of this compound on the activity of CYP3A4 and UGT1A1.

Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of the metabolic activity of CYP3A4 and UGT1A1.

Materials:

-

This compound

-

Recombinant human CYP3A4 or UGT1A1 enzymes (or HLM)

-

Specific probe substrates for each enzyme (e.g., midazolam for CYP3A4, estradiol for UGT1A1)

-

NADPH regenerating system (for CYP3A4 assay)

-

UDPGA (for UGT1A1 assay)

-

Phosphate buffer (pH 7.4)

-

A range of concentrations of this compound

-

Positive control inhibitors for each enzyme (e.g., ketoconazole for CYP3A4, bilirubin for UGT1A1)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare incubation mixtures containing the enzyme, buffer, and either the NADPH regenerating system (for CYP3A4) or UDPGA (for UGT1A1).

-

Inhibitor Addition: Add varying concentrations of this compound, a positive control inhibitor, or vehicle control (e.g., DMSO) to the incubation mixtures.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period.

-

Initiation of Reaction: Initiate the reaction by adding the specific probe substrate.

-

Incubation: Incubate at 37°C for a predetermined time that ensures linear metabolite formation.

-

Reaction Termination: Stop the reaction with a cold organic solvent.

-

Sample Processing: Process the samples as described in the metabolism protocol.

-

LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Visualizing Experimental Workflow

Caption: General workflows for in vitro metabolism and enzyme inhibition studies.

CDK Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting CDK1, CDK2, and CDK4, which are key regulators of cell cycle progression.

-

CDK4/6 and CDK2 are critical for the G1 to S phase transition. They phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors that drive the expression of genes required for DNA replication.

-

CDK1 (also known as CDC2) is essential for the G2 to M phase transition and the initiation of mitosis.

By inhibiting these CDKs, this compound can induce cell cycle arrest at these critical checkpoints, preventing cancer cell proliferation.

Visualizing the CDK Signaling Pathway

Caption: Inhibition of the CDK signaling pathway by this compound.

Conclusion

This compound is a multi-targeted CDK inhibitor with a metabolic profile dominated by UGT1A1-mediated glucuronidation. Preclinical pharmacokinetic data in cynomolgus monkeys indicate a half-life of approximately 7-9 hours. The discontinuation of its clinical development has limited the availability of comprehensive pharmacokinetic and metabolism data in humans. The information and representative protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development, offering insights into the preclinical characteristics of this compound. Further investigation would be required to fully elucidate its clinical pharmacokinetic and metabolic profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Characterization of in vitro and in vivo metabolism of this compound, a novel cyclin-dependent kinase (CDK) [scirp.org]

- 4. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor this compound in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

AG-024322: A Technical Guide to Solubility for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of AG-024322, a potent, ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor. This compound targets CDK1, CDK2, and CDK4, key regulators of the cell cycle, and has demonstrated broad-spectrum anti-tumor activity.[1] Understanding the solubility of this compound is critical for its effective use in preclinical research and for the development of potential therapeutic applications.

Core Solubility Profile

This compound exhibits high solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays. However, its calculated LogP of 3.7 suggests limited aqueous solubility.[2] This characteristic necessitates the use of co-solvent systems for in vivo applications.

Data Presentation: Quantitative Solubility of this compound

The following table summarizes the available quantitative solubility data for this compound in various solvents and solvent systems.

| Solvent/Solvent System | Concentration | Observations |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (238.98 mM) | Ultrasonic treatment may be required for complete dissolution. The hygroscopic nature of DMSO can impact solubility; using newly opened DMSO is recommended. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.97 mM) | This formulation yields a clear solution and is suitable for in vivo studies.[3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.97 mM) | This formulation also produces a clear solution for in vivo administration.[3] |

| Aqueous Buffers (e.g., PBS, Water) | Data not available | Based on its physicochemical properties (LogP 3.7), this compound is predicted to have low solubility in aqueous solutions. |

| Ethanol | Data not available | While specific data is unavailable, based on its chemical structure, it is likely to be sparingly soluble in ethanol. |

Experimental Protocols

General Protocol for Determining Solubility (Shake-Flask Method)

This protocol provides a standardized method for determining the thermodynamic solubility of a compound like this compound in various solvents.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., DMSO, Water, Ethanol, Phosphate Buffered Saline pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid should be visually apparent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a constant temperature environment (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

-

Analyze the standard solutions and the supernatant from the saturated solution by HPLC.

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in the tested solvent.

-

Mandatory Visualizations

Signaling Pathway of this compound Inhibition

The following diagram illustrates the mechanism of action of this compound as a pan-CDK inhibitor, leading to cell cycle arrest.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the solubility of this compound.

References

AG-024322: A Technical Overview of a Pan-Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-024322 is a potent, ATP-competitive small molecule inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK1, CDK2, and CDK4. Developed by Pfizer, it entered Phase I clinical trials for the treatment of advanced solid tumors and non-Hodgkin's lymphoma. Despite demonstrating promising preclinical activity, its clinical development was discontinued in 2007 due to a failure to achieve desired clinical endpoints. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical data associated with this compound, based on publicly available information.

Introduction

The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. This compound emerged from drug discovery programs aimed at identifying potent and selective inhibitors of these key cell cycle regulators. As a pan-CDK inhibitor, this compound was designed to induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of their downstream substrates. This inhibition of CDK1, CDK2, and CDK4 disrupts the progression of the cell cycle at multiple checkpoints, primarily the G1/S and G2/M transitions.

Signaling Pathway

The following diagram illustrates the points of intervention of this compound in the CDK signaling pathway.

Quantitative Data

The following tables summarize the in vitro and in vivo potency and activity of this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Value | Reference |

| CDK1 | Kinase Inhibition (Ki) | 1-3 nM | [1] |

| CDK2 | Kinase Inhibition (Ki) | 1-3 nM | [1] |

| CDK4 | Kinase Inhibition (Ki) | 1-3 nM | [1] |

| CDK1/2/4 | IC50 | 0.1-0.3 µM | [2] |

| HCT-116 cells | Growth Inhibition (IC50) | 120 nM | [1] |

| Human PBMCs | Cytotoxicity (TC50) | 1.4 µM | [1] |

Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

| Tumor Model | Dose | Tumor Growth Inhibition (TGI) | Reference |

| Various Origins | 20 mg/kg | 32% - 86.4% | [1] |

| MV522 | 20 mg/kg | 65% | [1] |

| MV522 | 1/2 MTD | 52% | [1] |

Table 3: Toxicology of this compound in Cynomolgus Monkeys (5-day IV infusion)

| Dose | Observation | Reference |

| 2 mg/kg | No-adverse-effect level (NOAEL) | [3] |

| ≥ 6 mg/kg | Pancytic bone marrow hypocellularity, lymphoid depletion, vascular injury | [3] |

| 10 mg/kg | Renal tubular degeneration | [3] |

Experimental Protocols

Detailed experimental protocols for the studies conducted with this compound are not publicly available. The following are generalized protocols based on standard methodologies for the types of experiments cited.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

-

Enzyme and Substrate Preparation : Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, and CDK4/Cyclin D1 enzymes and a suitable substrate (e.g., Histone H1 or a peptide substrate) are prepared in a kinase reaction buffer.

-

Compound Preparation : this compound is serially diluted to various concentrations.

-

Kinase Reaction : The kinase, substrate, and this compound are incubated with ATP (often radiolabeled, e.g., [γ-³³P]ATP) in a microplate.

-

Detection : The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring radioactivity. For non-radioactive methods, a specific antibody that recognizes the phosphorylated substrate can be used in an ELISA-based format.

-

Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve. The inhibitor constant (Ki) is determined from the IC50 value using the Cheng-Prusoff equation.

Cell Proliferation Assay (Generalized Protocol for HCT-116 cells)

-

Cell Seeding : HCT-116 human colon carcinoma cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).

-

Viability Assessment : Cell viability is assessed using a metabolic assay such as the MTT or WST-1 assay, which measures the activity of mitochondrial dehydrogenases. Alternatively, a luminescence-based assay measuring ATP content (e.g., CellTiter-Glo®) can be used.

-

Data Analysis : The absorbance or luminescence is read using a microplate reader. The IC50 value is calculated from the dose-response curve.

Human Tumor Xenograft Model (Generalized Protocol)

-

Animal Model : Immunocompromised mice (e.g., athymic nude or SCID mice) are used.

-

Tumor Cell Implantation : A suspension of human tumor cells (e.g., MV522) is injected subcutaneously into the flank of the mice.

-

Tumor Growth and Treatment Initiation : Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. Treatment with this compound (administered intravenously or orally) or a vehicle control is initiated.

-

Monitoring : Tumor volume and the body weight of the mice are measured regularly.

-

Endpoint : The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. The tumor growth inhibition (TGI) is calculated.

Preclinical Evaluation Workflow

The following diagram outlines a typical preclinical evaluation workflow for a novel anti-cancer agent like this compound.

History and Discontinuation